
Flumequine
Vue d'ensemble
Description
Flumequine is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It was primarily used to treat bacterial infections in veterinary medicine, particularly for enteric infections in cattle, swine, chickens, and fish . This compound was also occasionally used to treat urinary tract infections in humans under the trade name Apurone . due to its adverse effects, including ocular toxicity and liver damage, it has been withdrawn from clinical use and is no longer marketed .
Applications De Recherche Scientifique
Veterinary Medicine
Flumequine is predominantly used in veterinary settings to combat infections caused by Gram-negative bacteria, particularly in livestock and aquaculture. Its efficacy against pathogens like Escherichia coli and Aeromonas salmonicida makes it a valuable tool for maintaining animal health.
Table 1: Efficacy of this compound Against Common Pathogens
Pathogen | Application Area | Minimum Inhibitory Concentration (µg/ml) |
---|---|---|
Escherichia coli | Livestock | 0.024 - 6.25 |
Aeromonas salmonicida | Aquaculture | 0.024 - 6.25 |
This compound has shown effectiveness in treating systemic infectious diseases in fish and other aquatic organisms, which is crucial for aquaculture sustainability .
Antimicrobial Resistance Studies
This compound is extensively studied for its role in the development of antimicrobial resistance. Research indicates that the use of this compound can lead to increased resistance in bacterial populations, particularly E. coli. A study highlighted that treatment with this compound resulted in a nearly threefold increase in resistant isolates compared to control groups . This has raised concerns about its long-term use and implications for public health.
Table 2: Resistance Development Observed with this compound Treatment
Study Reference | Treatment Concentration (mg/L) | Resistance Increase (%) |
---|---|---|
Study A | 0.125 | 300 |
Study B | 2 | 300 |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been characterized through various studies, indicating its absorption, distribution, metabolism, and excretion patterns in different species. For instance, this compound reaches peak concentrations (Cmax) in tissues such as muscle and liver within specific time frames (Tmax), which is critical for determining effective dosing regimens .
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Muscle (µg/g) | Liver (µg/g) | Tmax (h) |
---|---|---|---|
Cmax | 4.16 | 4.01 | 10.2 |
AUC0-24 | 50.3 | N/A | N/A |
The safety profile of this compound has been assessed through clinical studies, revealing that while it is generally well tolerated, some patients experienced gastrointestinal and neurological side effects .
Environmental Impact and Residue Concerns
This compound residues in food products pose potential risks to human health, leading to increased scrutiny from regulatory bodies. Studies have shown that long-term exposure to low doses may have adverse effects on both animals and humans, necessitating careful monitoring of this compound levels in food sources .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1: A multicenter study involving this compound for treating urinary tract infections demonstrated its efficacy with a significant success rate while highlighting the emergence of resistant strains during treatment .
- Case Study 2: Research conducted on lumpfish treated with this compound provided insights into its pharmacokinetics and tissue distribution, emphasizing the need for optimized dosing strategies to enhance animal welfare without contributing to resistance .
Mécanisme D'action
Target of Action
Flumequine primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division . This interaction with its targets leads to the death of the bacteria, making this compound an effective antibacterial agent .
Biochemical Pathways
It is known that this compound interferes with the enzymes that cause dna to unwind and duplicate . This interference disrupts the normal cellular processes of the bacteria, leading to their death .
Pharmacokinetics
It is known that this compound was used mainly for the treatment of urinary tract infections due to its poor distribution into body tissues .
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting crucial enzymes involved in DNA replication and cell division, this compound prevents the bacteria from growing and multiplying, eventually leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain substances can interact with this compound and affect its efficacy. For example, ferric ammonium citrate can decrease the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Analyse Biochimique
Biochemical Properties
Flumequine plays a significant role in biochemical reactions. It exhibits bactericidal activity against Gram-negative bacteria, including E. coli, salmonella, and P. multocida . The nature of these interactions involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA gyrase, which disrupts DNA replication and ultimately leads to cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding to bacterial DNA gyrase . This binding inhibits the enzyme, preventing DNA replication and leading to cell death . This process involves changes in gene expression as the normal cellular processes are disrupted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it has a rapid absorption from the gastrointestinal tract, with a peak plasma concentration observed 1.5 hours after a single oral application . Its elimination half-time is approximately 1 hour .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in poultry, a daily dose of 12 mg/kg body weight has been observed to result in significant therapeutic effects against E. coli infections . No adverse effect on growth rate and performance of broilers was observed .
Méthodes De Préparation
Flumequine is synthesized through a multi-step chemical process. . The key steps in the synthesis include:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone ring.
Fluorination: Introduction of the fluorine atom at the C6 position.
Functional group modifications: Addition of carboxylic acid and other functional groups to complete the structure.
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The process also includes purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Flumequine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 7-hydroxythis compound.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the quinolone ring.
Common reagents used in these reactions include oxidizing agents like peroxodisulfate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Flumequine is part of the quinolone family, which includes other compounds such as nalidixic acid, ciprofloxacin, and enrofloxacin . Compared to these compounds, this compound was one of the first to introduce a fluorine atom at the C6 position, enhancing its antibacterial activity and tissue penetration . its adverse effects and limited distribution in body tissues led to its withdrawal from clinical use.
Similar compounds include:
Nalidixic acid: The first quinolone used clinically, primarily for urinary tract infections.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum activity.
Enrofloxacin: Commonly used in veterinary medicine for treating bacterial infections in animals.
This compound’s uniqueness lies in its early introduction of the fluorine atom, setting the stage for the development of more advanced fluoroquinolones with improved efficacy and safety profiles.
Activité Biologique
Flumequine is a synthetic antimicrobial agent belonging to the quinolone class, primarily used in veterinary medicine for treating infections in livestock and aquaculture. Its biological activity is characterized by its antibacterial properties, mechanisms of resistance, and environmental impact. This article reviews various studies and findings related to the biological activity of this compound, supported by data tables and case studies.
This compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria. The compound has shown efficacy against a range of gram-negative and some gram-positive bacteria, including Escherichia coli , Staphylococcus aureus , and Bacillus subtilis .
Clinical Studies
A multicenter study evaluated the efficacy of this compound in treating urinary tract infections (UTIs). The study involved 121 patients with uncomplicated (65.5%) and complicated (34.5%) UTIs. Key findings included:
- Efficacy : 92.3% cure rate for uncomplicated UTIs; 53.7% for complicated UTIs after 30 days.
- Relapse Rate : 34.1% in complicated cases; 12.2% showed resistance to treatment.
- Side Effects : Mild gastrointestinal, neurological disorders, and skin rashes occurred in 27.3% of cases .
Antimicrobial Activity Against Pathogens
This compound's antimicrobial activity was tested against various pathogens, revealing the following Minimum Inhibitory Concentrations (MIC):
Microorganism | MIC (mg/L) |
---|---|
Escherichia coli | 0.05 - 2 |
Staphylococcus aureus | Variable |
Bacillus subtilis | Variable |
Xanthomonas campestris | Variable |
The results indicated that this compound maintains significant antibacterial activity across different bacterial strains .
Resistance Mechanisms
Resistance to this compound has been a growing concern, particularly in livestock settings where its use is prevalent. Studies indicate that exposure to this compound can induce mutations in the QRDR (Quinolone Resistance Determining Region) of bacterial DNA gyrase genes, leading to increased resistance rates .
Case Study: E. coli Resistance
In a controlled study involving E. coli strains exposed to this compound:
- After treatment, mutations were observed in several amino acids within the GyrA protein.
- A notable increase in resistance was documented after prolonged exposure to sub-MIC levels of this compound .
Environmental Impact and Biodegradation
This compound's persistence in the environment raises concerns regarding ecological impact. Research shows that significant amounts are excreted unchanged in urine, contributing to environmental contamination .
Biodegradation Studies
Recent studies have focused on the biodegradation of this compound by ligninolytic fungi:
Fungal Species | Degradation Efficiency (%) | Timeframe (Days) |
---|---|---|
Irpex lacteus | >90 | 3 |
Dichomitus squalens | >90 | 6 |
Trametes versicolor | >90 | 6 |
Panus tigrinus | >90 | 14 |
These fungi not only degrade this compound but also produce metabolites with residual antibacterial activity, indicating potential for bioremediation applications .
Propriétés
IUPAC Name |
7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045623 | |
Record name | Flumequine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flumequine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble in alkaline solutions and alcohol | |
Record name | FLUMEQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
42835-25-6 | |
Record name | Flumequine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42835-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumequine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042835256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumequine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flumequine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flumequine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flumequine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMEQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVG8VSP2SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUMEQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumequine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-255 °C, 253 - 255 °C | |
Record name | FLUMEQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumequine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.